Tetrasodium 5-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
Description
Historical Context and Discovery of Azo-Based Reactive Dyes
The journey of azo dyes began in 1884 with the synthesis of Congo red, the first direct dye capable of coloring cellulose without mordants. While revolutionary for its time, Congo red suffered from poor acid resistance and fading, limitations that drove research into more robust dye-fiber bonding mechanisms.
A paradigm shift occurred in 1954 when Rattee and Stephen discovered dichlorotriazine derivatives could form covalent bonds with cellulose under alkaline conditions. This breakthrough laid the foundation for reactive dyes, with Imperial Chemical Industries (ICI) commercializing the first examples (Procion MX series) in 1956. These early triazine-based dyes achieved fixation rates of 50-70%, a significant improvement over previous adsorption-based coloring methods.
Key historical milestones include:
- 1923 : Ciba's development of acid monochlorotriazine dyes for wool, demonstrating early reactive chemistry
- 1958 : Concurrent launches of Cibacron (Ciba) and Remazol (Hoechst) dyes, expanding application scope
- 1980s : Introduction of bifunctional dyes combining triazine and vinyl sulfone groups, pushing fixation rates above 80%
The compound under examination epitomizes this progression, integrating a dichlorotriazine reactive system with multiple sulfonate groups for enhanced solubility and reactivity.
Properties
CAS No. |
83270-37-5 |
|---|---|
Molecular Formula |
C25H14ClN7Na4O13S4 |
Molecular Weight |
876.1 g/mol |
IUPAC Name |
tetrasodium;5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C25H18ClN7O13S4.4Na/c26-23-29-24(27-13-5-7-14(8-6-13)47(35,36)37)31-25(30-23)28-17-11-15(48(38,39)40)9-12-10-19(50(44,45)46)21(22(34)20(12)17)33-32-16-3-1-2-4-18(16)49(41,42)43;;;;/h1-11,34H,(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H2,27,28,29,30,31);;;;/q;4*+1/p-4 |
InChI Key |
OJEPZNISJOAMED-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Biological Activity
Tetrasodium 5-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonatophenyl)azo)naphthalene-2,7-disulphonate, also known as a reactive azo dye, is a complex organic compound primarily used in dyeing processes. Its biological activity is of significant interest due to its potential effects on both environmental and human health. This article reviews the compound's biological activities, including its toxicity, biodegradability, and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 876.09 g/mol. The structure features multiple functional groups, including sulfonate and azo groups, which contribute to its solubility and reactivity in aqueous environments.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Toxicological Effects
- Cytotoxicity : Studies have shown that azo dyes can exhibit cytotoxic effects on various cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. For instance, one study indicated that exposure to certain azo dyes resulted in increased levels of ROS in human liver cells .
- Genotoxicity : Some azo compounds have been linked to genotoxic effects, potentially leading to mutations and cancer. The metabolic activation of azo dyes by intestinal microbiota can produce aromatic amines, which are known carcinogens .
2. Environmental Impact
- Biodegradability : The biodegradation of azo dyes is often slow due to their stable aromatic structures. However, specific bacteria possess azoreductase enzymes that can reduce azo bonds, leading to less harmful metabolites. For example, Enterococcus faecalis has been shown to enhance the reduction of azo dyes significantly through its azoreductase activity .
- Aquatic Toxicity : Azo dyes are soluble in water and can pose risks to aquatic life. Studies have demonstrated that certain azo dyes can be toxic to fish and other aquatic organisms at concentrations as low as 10 mg/L .
Case Studies
Several case studies highlight the biological activity of this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molar mass of approximately 876.09 g/mol. Its structure incorporates multiple sulfonate groups that enhance its solubility in water and facilitate its use in various aqueous applications. The presence of chlorine and azo groups contributes to its vibrant coloration properties.
Applications in Textile Industry
-
Dyeing Processes :
- Reactive Red 194 is primarily used as a dye in the textile industry due to its excellent colorfastness and bright red hue. It is particularly effective on cotton and other cellulose fibers.
- The dye's reactive nature allows it to form covalent bonds with fiber molecules, leading to durable coloration that withstands washing and light exposure.
-
Sustainability Considerations :
- The use of this dye aligns with sustainable practices in textile manufacturing as it can be applied in lower temperatures and requires less water compared to traditional dyes.
- Efforts are ongoing to assess the environmental impact of azo dyes, including Reactive Red 194, focusing on their biodegradability and toxicity.
Biological Applications
-
Biological Assays :
- Reactive Red 194 is utilized in various biological assays due to its ability to form complexes with proteins and nucleic acids. This property makes it valuable for staining and visualizing cellular components under microscopy.
- It has been employed in assays for detecting specific proteins or enzymes, leveraging its colorimetric properties for quantification.
-
Antimicrobial Studies :
- Research has explored the antimicrobial properties of Reactive Red 194 against various pathogens. Studies indicate that modifications to the dye structure can enhance its efficacy as an antimicrobial agent.
Environmental Monitoring
- Water Quality Assessment :
- The compound's solubility in water makes it suitable for monitoring water quality in aquatic environments. It can serve as a model pollutant for studying the degradation processes of azo dyes in wastewater treatment.
- Analytical methods using Reactive Red 194 have been developed to assess the efficiency of wastewater treatment processes by measuring dye removal rates.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Textile Dyeing Efficiency | Evaluated the performance of Reactive Red 194 on cotton fabrics | Demonstrated superior wash fastness compared to traditional dyes |
| Protein Binding Assay | Used Reactive Red 194 to stain proteins in electrophoresis | Provided clear visualization of protein bands with high sensitivity |
| Environmental Degradation | Investigated the biodegradability of Reactive Red 194 in sewage treatment plants | Found significant reduction in dye concentration after microbial treatment |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of triazine-based azo dyes with variations in substituents, sulfonation patterns, and molecular complexity. Below is a detailed comparison with analogous compounds:
Reactive Red 198
- Molecular Formula : C32H19ClN8Na4O14S4 (identical to the target compound)
- Key Differences: Reactive Red 198 includes a 3-[2-(sulphonatoxy)ethyl]sulphonylphenyl group instead of the simpler 4-sulphonatophenylamino substitution on the triazine ring . λmax: 550 nm (vs. 540 nm for the target compound), indicating a redshift due to extended conjugation from the ethylsulphonyl group . Applications: Primarily used in cotton dyeing, with superior binding affinity to cellulose compared to the target compound .
Tetrasodium 4-amino-6-[[5-[[4-[(3-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-2-sulphonatophenyl]azo]-5-hydroxy-3-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate (CAS 70528-89-1)
- Molecular Formula : C31H18ClFN10Na4O13S4
- Key Differences: Incorporates fluorine at the 6-position of the triazine ring and a 3-chlorophenylamino group, enhancing electrophilicity and resistance to hydrolysis . Molecular Weight: 1013.204 g/mol (higher than the target compound’s 984.21 g/mol), attributed to the fluorine and additional azo group . Applications: Specialized in high-pH dyeing processes due to its stability under alkaline conditions .
Tetrasodium 2-[[8-[[4-[(4-chlorophenyl)amino]-6-fluoro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate (CAS 70833-54-4)
- Molecular Formula : C33H18ClFN8Na4O14S4
- Fluorine Substitution: Enhances photostability but reduces solubility in aqueous media compared to the target compound .
Hexasodium 6,13-dichloro-3,10-bis[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]disulfonatoanilino]-4,11-triphenodioxazinedisulfonate
- Molecular Formula : C40H18Cl4N12Na6O18S6
- Key Differences: Contains a triphenodioxazine core with dual dichlorotriazinyl groups, enabling crosslinking in polymer matrices . Sulfonation Degree: Six sulfonate groups vs. four in the target compound, leading to extreme hydrophilicity but reduced thermal stability .
Structural and Functional Analysis
Table 1: Comparative Properties of Triazine-Based Azo Dyes
Research Findings and Industrial Relevance
- Solubility and Stability : The target compound’s four sulfonate groups ensure solubility in aqueous media, but its lack of fluorine or ethylsulphonyl groups limits stability in alkaline conditions compared to CAS 70528-89-1 .
- Synthetic Flexibility : The triazine core allows modular substitution, enabling tailored properties. For example, fluorine incorporation (CAS 70833-54-4) improves UV resistance, while ethylsulphonyl groups (Reactive Red 198) enhance cellulose affinity .
Q & A
Q. What are the critical parameters for synthesizing this compound with high purity?
Methodological Answer: Synthesis requires precise stoichiometric control of triazine and azo coupling reactions. Key steps include:
Q. How can UV-Vis spectroscopy be optimized for quantifying this compound in aqueous solutions?
Methodological Answer:
Q. What experimental designs are recommended for studying its adsorption onto biopolymeric materials?
Methodological Answer:
- Use chitosan/cellulosic adsorbents (e.g., crosslinked with epichlorohydrin) for biosorption studies.
- Vary parameters: pH (2–10), temperature (25–45°C), and initial concentration (50–500 mg/L).
- Analyze adsorption isotherms (Langmuir/Freundlich models) and kinetics (pseudo-second-order) .
Advanced Research Questions
Q. How can computational modeling predict its adsorption efficiency in complex wastewater matrices?
Methodological Answer:
- Use density functional theory (DFT) to simulate interactions between sulfonate groups and adsorbent surfaces.
- Validate models against experimental data (e.g., ΔG values for adsorption).
- Integrate machine learning (AI) to optimize parameters like pore size and surface charge of adsorbents .
Q. What advanced analytical techniques resolve structural degradation pathways under oxidative conditions?
Methodological Answer:
Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact its photostability?
Methodological Answer:
Q. What methodologies quantify its interactions with coexisting pollutants in textile effluents?
Methodological Answer:
- Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate the compound from effluents.
- Employ tandem mass spectrometry (MS/MS) for selective detection amid interfering dyes (e.g., anthraquinones).
- Validate recovery rates (70–120%) via spiked samples .
Key Research Challenges
- Contradictions in Environmental Fate : reports high adsorption efficiency on chitosan, but competing ions (e.g., Cl⁻, SO₄²⁻) in real effluents may reduce efficacy. Future studies should test multicomponent systems .
- Degradation Pathway Gaps : While LC-MS identifies intermediates (), mechanistic details of azo bond cleavage require isotopic labeling (e.g., ¹⁵N tracing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
